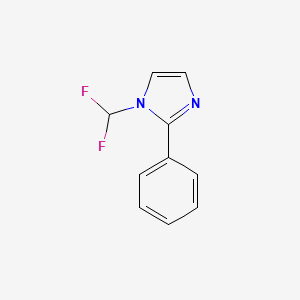

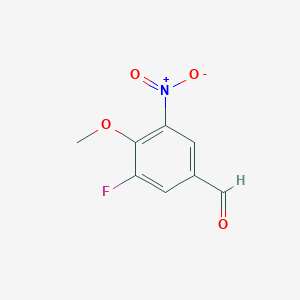

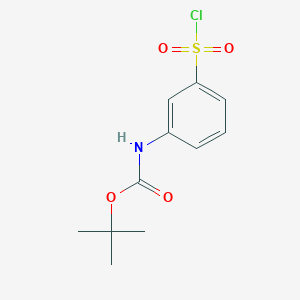

1-(Difluoromethyl)-2-phenyl-1H-imidazole

概要

説明

Compounds with a difluoromethyl group (CF2H) are of significant interest in various fields, including pharmaceuticals and materials science. The difluoromethyl group is often introduced to increase lipophilicity, bioavailability, and metabolic stability .

Synthesis Analysis

Difluoromethylation reactions have been a focus of recent research. These reactions involve the introduction of difluoromethyl groups into organic molecules, which can be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and HRMS analyses . For example, two pyrazol-4-carboxamides, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide were synthesized and their structures were confirmed by the aid of 1 H NMR and HRMS analyses .Chemical Reactions Analysis

The chemical reactions involving difluoromethyl groups can be complex and varied. For instance, a reagent-controlled highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine 1 and imines has been reported, providing a variety of enantiomerically enriched α-difluoromethyl amines .科学的研究の応用

Inhibition of Nitric Oxide Synthase

One study focuses on the antinociceptive effects of a similar compound, 1‐(2‐trifluoromethylphenyl)imidazole (TRIM), highlighting its potential as a tool for investigating the biological roles of nitric oxide within the central nervous system due to its potent inhibition of neuronal nitric oxide synthase (Handy et al., 1995).

Synthesis and Biological Evaluation

Another study details the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4‐triazol ring, offering a rapid and efficient method for producing compounds with potential lipase inhibition and antioxidant activities (Menteşe et al., 2013).

Fluorescence Sensing of Fluoride

Research on phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives demonstrates their application as colorimetric and ratiometric fluorescent chemosensors for fluoride, showing significant spectral shifts and fluorescent responses upon fluoride exposure, which could be useful for environmental monitoring (Peng et al., 2005).

Corrosion Inhibition

The use of imidazole and 2-phenyl-2-imidazoline for corrosion inhibition on AA5052 has been investigated, showing effective protection against corrosion through chemisorption, which could have applications in materials science and engineering (He et al., 2014).

Fluorescent Probes for Metal Ions and Cyanide

A study on an imidazole-functionalized polyfluorene derivative reveals its utility as a sensitive and selective fluorescent probe for detecting metal ions and cyanide, with potential applications in environmental monitoring and safety assessments (Li et al., 2008).

作用機序

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, Difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(difluoromethyl)-2-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-10(12)14-7-6-13-9(14)8-4-2-1-3-5-8/h1-7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHHAAOPSDYQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704820 | |

| Record name | 1-(Difluoromethyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-2-phenyl-1H-imidazole | |

CAS RN |

220173-84-2 | |

| Record name | 1-(Difluoromethyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1505183.png)

![[6-(4-Chloroanilino)pyridin-3-yl]boronic acid](/img/structure/B1505187.png)

![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1505204.png)